2-Amino-6-(trifluoromethyl)benzothiazole
Overview
Description
2-Amino-6-(trifluoromethyl)benzothiazole is a compound that belongs to the benzothiazole family, characterized by the presence of a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The trifluoromethyl group attached to the benzothiazole ring is a strong electron-withdrawing group that can influence the chemical and biological properties of the molecule.
Synthesis Analysis
The synthesis of related fluorinated benzothiazoles has been reported through various methods. For instance, the synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles has been achieved by modifications to the Jacobsen cyclization of precursor thiobenzanilides . Another method involves the cyclization of phenylthiourea derivatives to produce chlorinated and fluorinated benzothiazoles . Additionally, the synthesis of 2-trifluoromethyl benzothiazoles has been developed through the condensation of amino(thio)phenols with in situ generated trifluoroacetonitrile, suggesting a potential pathway for the synthesis of 2-amino-6-(trifluoromethyl)benzothiazole .
Molecular Structure Analysis
The molecular structure of benzothiazoles is characterized by the presence of a benzene ring fused to a thiazole ring. The trifluoromethyl group in the 6-position of the benzothiazole ring is a significant substituent that can affect the electronic distribution within the molecule, potentially influencing its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions, including oxidation and condensation. For example, the metabolism of 2-(4-aminophenyl)benzothiazoles involves hydroxylation, which is a key step in their mode of action against cancer cell lines . The synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives involves a series of reactions including amination, cyclization, and click chemistry, indicating the versatility of benzothiazoles in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazoles are influenced by their substituents. The introduction of a trifluoromethyl group can increase the lipophilicity of the molecule, which may affect its biological activity and distribution. The presence of the amino group can facilitate the formation of hydrogen bonds, potentially affecting the solubility and pharmacokinetic properties of the compound . The fluorinated benzothiazoles have shown potent cytotoxic activity in vitro against certain human cancer cell lines, indicating that their physical and chemical properties contribute to their biological activity .
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including 2-Amino-6-(trifluoromethyl)benzothiazole, have been studied for their effectiveness as corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole derivatives and found them to be effective against steel corrosion in a hydrochloric acid solution. These inhibitors showed higher efficiency and stability compared to other members of the benzothiazole family and can adsorb onto surfaces both physically and chemically (Hu et al., 2016).
Antiparasitic Properties
Benzothiazole derivatives have been investigated for their antiparasitic properties. Delmas et al. (2002) examined various benzothiazole compounds for their in vitro antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. They found that the antiprotozoal properties greatly depended on the chemical structure of the benzothiazoles (Delmas et al., 2002).
Anticonvulsant Properties
2-Amino-6-trifluoromethoxy benzothiazole has been explored for its anticonvulsant properties. Mizoule et al. (1985) reported that this compound prevented convulsions induced in rodents by various stimuli. This spectrum of anticonvulsant activity closely resembles that of dicarboxylic amino acid antagonists, suggesting its potential use in neurological disorders (Mizoule et al., 1985).
Antitumor Properties
The benzothiazole derivative 2-(4-Aminophenyl)benzothiazole has shown potential as an antitumor agent. Kashiyama et al. (1999) studied its metabolic formation and biological properties, finding it to be a potent agent with selective growth inhibitory properties against human cancer cell lines. The study emphasized the importance of metabolic oxidation in its mode of action (Kashiyama et al., 1999).
Neuroprotective Agents
Benzothiazole derivatives have been synthesized as neuroprotective agents. Anzini et al. (2010) created a series of compounds structurally related to riluzole, a neuroprotective drug, and found that some of them significantly attenuated neuronal injury in in vitro models of ischemia/reperfusion injury, showing potential for use in brain diseases (Anzini et al., 2010).
Safety And Hazards
properties
IUPAC Name |
6-(trifluoromethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDYEBJLWMPPOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371044 | |
Record name | 6-(Trifluoromethyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(trifluoromethyl)benzothiazole | |
CAS RN |
777-12-8 | |
Record name | 6-(Trifluoromethyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-(trifluoromethyl)benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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